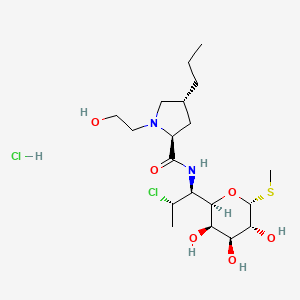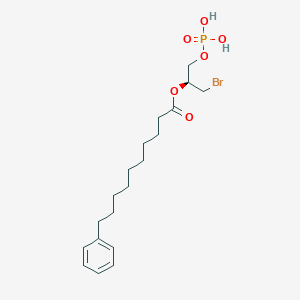
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid
Vue d'ensemble
Description
UU-T02 is a potent, selective small-molecule inhibitor of β-catenin/Tcf4 interaction. The β-catenin/T-cell factor (Tcf) protein−protein interaction (PPI) plays a critical role in the β-catenin signaling pathway which is hyperactivated in many cancers and fibroses. UU-T02 disrupted β-catenin/Tcf PPI with a Ki of 1.36 μM in the fluorescence polarization (FP) competitive inhibition assay and displayed 175- and 64-fold selectivity over β-catenin/E-cadherin and β-catenin/APC, respectively.
Applications De Recherche Scientifique
HCA Receptor Agonists
The compound 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, closely related to (S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid, has been studied as a hydroxyl-carboxylic acid (HCA) receptor HCA2 agonist. Research shows that specific structural modifications in these compounds can modulate the potency and selectivity of HCA2 receptor activation, which could have implications for treating metabolic disorders (Bobiļeva et al., 2014).
Anti-Inflammatory and Analgesic Agents
Some derivatives of naphthalene, which are structurally similar to the compound , have been synthesized and evaluated for their potential as non-ulcerogenic anti-inflammatory and analgesic agents. The studies indicate that these compounds could be developed into new lead drugs for pain and inflammation management, highlighting the therapeutic potential of such chemical structures (Berk et al., 2009).
Anticancer Evaluation
Derivatives featuring naphthalene and indole moieties, akin to (S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid, have been synthesized and evaluated for their anticancer properties. These compounds showed varying degrees of activity against cancer cell lines, suggesting potential in cancer treatment (Salahuddin et al., 2014).
Drug Metabolism Studies
In drug metabolism studies, analogs of the compound have been synthesized to understand the metabolic oxidation pathways of specific drugs. Such studies provide insights into how drugs are metabolized in the body, which is crucial for drug development and safety assessment (Risch et al., 2015).
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(5-chloro-1H-indol-2-yl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTICZUBRHDIMI-QKDODKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((S)-3-Carboxy-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-methoxy-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)



![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)

